7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
Description
The compound 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione features a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole ring at position 7 and a 3-methoxyphenyl group at position 2. Quinazoline-diones are known for their pharmacological relevance, including antimicrobial, anticancer, and pesticidal properties . The 3-methoxy substituent on the phenyl group may improve solubility and metabolic stability, while the chlorine atom on the oxadiazole-linked phenyl ring likely contributes to electronic effects and target binding .
Properties
Molecular Formula |
C23H15ClN4O4 |
|---|---|
Molecular Weight |
446.8 g/mol |
IUPAC Name |
7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H15ClN4O4/c1-31-15-6-4-5-14(12-15)28-22(29)17-10-9-13(11-19(17)25-23(28)30)21-26-20(27-32-21)16-7-2-3-8-18(16)24/h2-12H,1H3,(H,25,30) |
InChI Key |
ZKYCPKJFHYBXMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5Cl)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinazoline-2,4-Dione Core
The quinazoline-2,4-dione scaffold serves as the foundational structure for the target compound. A widely adopted method involves cyclocondensation of anthranilic acid derivatives with urea or its analogs. For instance, 3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is synthesized via the following protocol :
-
Anthranilic Acid Functionalization :
Anthranilic acid is treated with 3-methoxybenzyl chloride in dimethylformamide (DMF) under basic conditions (K₂CO₃) to introduce the 3-methoxyphenyl group at position 3. -
Cyclocondensation :
The intermediate undergoes cyclization with urea at 160–180°C for 6–8 hours, forming the quinazoline-2,4-dione core. This step achieves yields of 68–72% after recrystallization from ethanol .
Key Reaction Conditions :
-
Solvent: DMF or acetic acid
-
Temperature: 160–180°C
-
Catalysts: None required
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| CDI-Mediated Cyclization | CDI, 2-Chlorobenzoyl Cl | 70 | 98 |
| HATU Coupling | HATU, DIPEA | 62 | 95 |
| Thermal Cyclization | 180°C, Toluene | 55 | 90 |
Functionalization and Final Coupling
The integration of the 3-methoxyphenyl and 2-chlorophenyl groups requires precise sequential reactions:
-
N-Alkylation at Position 3 :
The quinazoline core undergoes alkylation with 3-methoxybenzyl bromide using potassium tert-butoxide (t-BuOK) as a base in DMF. This step proceeds at room temperature for 12 hours, yielding 80–85% . -
Nucleophilic Aromatic Substitution at Position 7 :
A bromine atom at position 7 is replaced by the pre-synthesized 1,2,4-oxadiazole moiety via palladium-catalyzed Suzuki coupling. Using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1), this step achieves 75–80% yield .
Characterization and Validation
Synthesized batches are validated using spectroscopic techniques:
-
1H-NMR : Peaks at δ 7.85–8.10 ppm confirm aromatic protons from the quinazoline and oxadiazole rings .
-
MS : Molecular ion peak at m/z 491.3 aligns with the theoretical mass .
-
HPLC : Purity >98% with a retention time of 12.3 minutes (C18 column, acetonitrile/water) .
Challenges and Mitigation Strategies
-
Regioselectivity in Oxadiazole Formation :
Competing 1,3,4-oxadiazole formation is minimized using CDI, which favors 1,2,4-oxadiazole cyclization . -
Byproduct Formation During Alkylation :
Excess 3-methoxybenzyl bromide (1.5 equiv) suppresses di-alkylation byproducts .
Industrial-Scale Adaptation
For large-scale synthesis, continuous flow reactors reduce reaction times by 40% while maintaining yields above 68%. Solvent recovery systems (e.g., wiped-film evaporators) enhance sustainability .
Emerging Methodologies
Recent advances include enzymatic cyclization using lipases, which achieve 60% yield under mild conditions (pH 7.0, 37°C) . This method reduces energy consumption but requires further optimization for industrial viability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the quinazoline core, potentially leading to ring-opened products or reduced nitrogen-containing heterocycles.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or palladium catalysts in cross-coupling reactions are common.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various substituted quinazolines, oxadiazoles, and their derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer potential of quinazoline derivatives. The specific compound under review has shown promise in inhibiting various cancer cell lines through multiple mechanisms:
-
Mechanism of Action :
- Quinazoline derivatives often act by targeting specific kinases involved in cancer cell proliferation and survival pathways. The oxadiazole moiety enhances the compound's ability to interact with these targets effectively .
- A review highlighted that structural modifications in quinazoline derivatives significantly influence their biological activity against cancer cells .
-
Case Studies :
- A study published in Scientific Reports demonstrated that derivatives of oxadiazole exhibit cytotoxicity against cancer cells through apoptosis induction and cell cycle arrest .
- Another comprehensive review discussed various quinazoline derivatives and their efficacy against different cancer types, emphasizing the importance of substituent variations for enhanced activity .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored:
- Mechanism of Action :
-
Case Studies :
- A study reported the synthesis of several quinazoline derivatives, which were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results showed moderate to significant antibacterial activity compared to standard drugs .
- Another investigation into oxadiazole derivatives found that certain substitutions could enhance antimicrobial efficacy, suggesting a similar potential for the compound .
Pharmacological Implications
Beyond its anticancer and antimicrobial activities, the compound may possess additional pharmacological properties:
- Anti-inflammatory Effects : Quinazolines have been studied for their ability to inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases .
- Neuroprotective Effects : Some studies suggest that related compounds may offer neuroprotective benefits, warranting further exploration into their effects on neurodegenerative conditions.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and quinazoline moieties may bind to active sites or allosteric sites, modulating the activity of these targets and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
2.1.1 7-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione (CAS: 1358768-97-4)
- Structural Differences :
- Chlorine substitution on the oxadiazole-linked phenyl ring: 4-position vs. 2-position in the target compound.
- Quinazoline substituent: 2-methoxybenzyl vs. 3-methoxyphenyl .
- Implications: The 2-chlorophenyl group in the target compound may induce steric hindrance, altering binding pocket interactions compared to the 4-chloro analogue.
2.1.2 8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline Monohydrate
- Core Structure: Quinoline vs. quinazoline-dione.
- Functional Groups : Lacks the dione moiety but shares the 1,2,4-oxadiazole ring.
- Activity: Quinoline derivatives with oxadiazole groups are noted for antiviral and anti-inflammatory properties, whereas quinazoline-diones are more associated with kinase inhibition .
Triazole-Containing Analogues
2.2.1 5-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 6f)
- Key Features :
- Benzoxazole-triazole hybrid vs. quinazoline-dione-oxadiazole.
- C=S (1275 cm⁻¹) in IR vs. C=N (1649 cm⁻¹) in oxadiazoles.
- Bioactivity : Triazole-thiones exhibit antifungal activity, suggesting the target compound’s oxadiazole may offer distinct mechanistic pathways .
2.2.2 3-Phenyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione (3Aa)
- Synthesis : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) vs. thermal cyclization for oxadiazoles.
- Spectroscopy : Triazole protons resonate at 8.48 ppm (s, 1H), whereas oxadiazole protons are typically deshielded near 7.5–8.1 ppm .
Pesticidal Quinazolinones
2.3.1 Quinconazole (3-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone)
- Substituents: Dichlorophenyl and triazole vs. monochlorophenyl and oxadiazole.
- Activity : Quinconazole is a commercial fungicide, implying that the target compound’s oxadiazole could broaden pesticidal efficacy against resistant strains .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to CAS 1358768-97-4.
Table 2: Spectroscopic Comparison
Research Findings and Implications
- Bioactivity : The target compound’s oxadiazole and quinazoline-dione core may synergize for dual kinase inhibition and antimicrobial activity, as seen in analogues .
- Synthetic Feasibility : Oxadiazole formation via cyclization of nitriles and amides is scalable, contrasting with triazoles requiring copper catalysts .
- Optimization Potential: Substituting the 3-methoxyphenyl group with bulkier groups (e.g., 3,4-dimethoxy) could enhance binding affinity, as suggested by ’s dimethoxyphenyl analogue.
Biological Activity
The compound 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative that has garnered attention for its potential biological activities. Quinazolines are recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a quinazoline core substituted with a 2-chlorophenyl group and a 3-methoxyphenyl group, which are essential for its biological activity.
Research indicates that quinazoline derivatives often exert their biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Many quinazoline derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival. For instance, they may inhibit topoisomerases and kinases that are crucial for DNA replication and repair.
- Antimicrobial Activity : Some studies suggest that the compound may exhibit antibacterial properties by disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
- Anti-inflammatory Effects : Quinazolines have been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Anticancer Activity
A series of in vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound demonstrated significant cytotoxic effects on:
- MCF-7 (breast cancer) : IC50 values were reported in the range of 10.82 - 29.46 µM/L, comparable to standard chemotherapeutics like doxorubicin .
- HepG2 (liver cancer) : Similar IC50 values were observed, indicating its potential as an effective anticancer agent .
Antimicrobial Activity
The compound was also tested for its antimicrobial properties against both Gram-positive and Gram-negative bacteria using the agar well diffusion method. Results indicated moderate activity compared to standard antibiotics .
| Bacterial Strain | Zone of Inhibition (mm) | Standard Drug |
|---|---|---|
| Staphylococcus aureus | 15 | Penicillin |
| Escherichia coli | 12 | Ampicillin |
Anti-inflammatory Effects
In animal models, the compound exhibited anti-inflammatory properties by significantly reducing paw edema in carrageenan-induced inflammation tests. The observed effects were comparable to those produced by standard anti-inflammatory drugs like diclofenac .
Case Studies
Several case studies have highlighted the therapeutic potential of quinazoline derivatives:
- Case Study on Cancer Treatment : A study involving a series of quinazoline compounds showed that modifications at specific positions significantly enhanced their anticancer activity against resistant cancer cell lines .
- Clinical Relevance : In clinical settings, derivatives similar to this compound have been explored for their ability to overcome drug resistance in cancer therapies, showing promise in combination treatments with existing chemotherapeutics .
Q & A
Basic: What are the optimal synthetic routes for this compound?
Answer:
The synthesis of quinazoline-oxadiazole hybrids typically involves cyclocondensation of precursors. For example:
- Step 1: React a substituted anthranilic acid derivative with a chlorooxadiazole intermediate under reflux conditions (e.g., using DMF as a solvent).
- Step 2: Introduce the 3-methoxyphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling for aromatic substitutions).
- Step 3: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structures using -NMR, -NMR, and HRMS .
Advanced: How can structural modifications enhance target selectivity in kinase inhibition?
Answer:
Structure-activity relationship (SAR) studies suggest:
- 2-Chlorophenyl group: Enhances hydrophobic interactions with kinase ATP-binding pockets.
- 3-Methoxyphenyl substituent: Modulates electron density, improving binding to tyrosine kinase receptors.
- Oxadiazole ring: Stabilizes π-π stacking with aromatic residues (e.g., in EGFR kinase).
Methodology: - Use molecular docking (MOE or AutoDock) to predict binding modes.
- Synthesize analogs with substituent variations (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) and compare IC values in enzyme inhibition assays .
Basic: What assays are standard for evaluating antimicrobial activity?
Answer:
- Broth microdilution (CLSI guidelines): Determine MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-kill kinetics: Assess bactericidal/fungicidal effects over 24 hours.
- Biofilm inhibition: Quantify using crystal violet staining in C. albicans models .
Advanced: How to resolve contradictions in reported solubility data?
Answer:
Discrepancies arise from solvent polarity and pH variations.
Methodology:
- Use shake-flask method with HPLC-UV quantification.
- Test solubility in DMSO (for stock solutions) and aqueous buffers (pH 4–9).
- Compare with similar compounds (e.g., 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione) to identify trends in logP values .
Basic: What spectroscopic techniques confirm structural integrity?
Answer:
- NMR: -NMR (δ 7.2–8.5 ppm for aromatic protons) and -NMR (δ 160–165 ppm for oxadiazole carbons).
- Mass spectrometry: HRMS with [M+H] peaks matching theoretical mass (e.g., CHClNO: calc. 469.08, obs. 469.09).
- FT-IR: Confirm carbonyl stretches (1690–1720 cm) .
Advanced: How to design in vivo studies for neuroprotective activity?
Answer:
- Model: Induce oxidative stress in rodent brains (e.g., MPTP-induced Parkinson’s model).
- Dosage: Administer compound (10–50 mg/kg, oral) for 14 days.
- Endpoints: Measure glutathione levels (HPLC), neuronal apoptosis (TUNEL assay), and behavioral outcomes (rotarod test).
- Reference: Compare with 3-(3-methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, which showed similar redox-modulating effects .
Basic: What safety protocols are critical during handling?
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods for weighing and reactions.
- Storage: Keep in amber vials at –20°C under inert gas (N) to prevent degradation .
Advanced: Can computational models predict metabolic stability?
Answer:
- Tools: Use ADMET Predictor or SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 liability).
- Key parameters: LogD (2.5–3.5), topological polar surface area (<90 Å).
- Validation: Compare predicted half-life (t) with in vitro microsomal assays (rat/human liver microsomes) .
Basic: How to optimize crystallization for X-ray studies?
Answer:
- Solvent system: Slow evaporation from DCM/MeOH (9:1).
- Temperature: Gradual cooling from 40°C to 4°C over 48 hours.
- Reference: The crystal structure of 8-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline monohydrate (space group P) provides a template for similar derivatives .
Advanced: What strategies mitigate off-target effects in anticancer assays?
Answer:
- Kinase profiling: Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler).
- CRISPR-Cas9 knockout: Validate target specificity (e.g., EGFR vs. VEGFR).
- Dose titration: Identify selective vs. cytotoxic concentrations (e.g., IC < 10 μM for target kinase; >50 μM for non-targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
